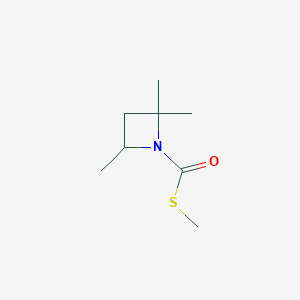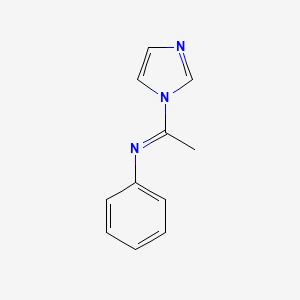
2-(3-Amino-4-methoxybenzoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-4-methoxybenzoyl)benzoic acid is an organic compound with the molecular formula C15H13NO4 It is a derivative of benzoic acid, featuring both amino and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methoxybenzoyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-amino-4-methoxybenzoic acid with benzoyl chloride under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-amino-4-methoxybenzoic acid in a suitable solvent such as dichloromethane.
- Add a base like triethylamine to the solution.
- Slowly add benzoyl chloride to the mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-methoxybenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(3-Amino-4-methoxybenzoyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its functional groups.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-methoxybenzoyl)benzoic acid involves its interaction with various molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methoxybenzoic acid: Lacks the benzoyl group, making it less complex.
4-Amino-3-methoxybenzoic acid: Similar structure but different position of functional groups.
2-Amino-3-methylbenzoic acid: Contains a methyl group instead of a methoxy group.
Uniqueness
2-(3-Amino-4-methoxybenzoyl)benzoic acid is unique due to the presence of both amino and methoxy groups along with a benzoyl moiety. This combination of functional groups provides a versatile platform for various chemical modifications and interactions, making it valuable in multiple research and industrial applications.
Properties
CAS No. |
55990-52-8 |
|---|---|
Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-(3-amino-4-methoxybenzoyl)benzoic acid |
InChI |
InChI=1S/C15H13NO4/c1-20-13-7-6-9(8-12(13)16)14(17)10-4-2-3-5-11(10)15(18)19/h2-8H,16H2,1H3,(H,18,19) |
InChI Key |
XYSSYZFOXUESIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Pyran-4-one, tetrahydro-2,2-dimethyl-5-[(2-oxocyclohexyl)methyl]-](/img/structure/B14639692.png)

![N,N-Dimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14639707.png)
![1-[(But-2-enoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14639711.png)






![5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1H-1-benzothiophene-1,1-dione](/img/structure/B14639755.png)
![4-[(E)-{4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14639770.png)


